5-Methyl-4-hexenoic acid methyl ester 5-Methyl-4-hexenoic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC14084764
InChI: InChI=1S/C8H14O2/c1-7(2)5-4-6-8(9)10-3/h5H,4,6H2,1-3H3
SMILES:
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol

5-Methyl-4-hexenoic acid methyl ester

CAS No.:

Cat. No.: VC14084764

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-4-hexenoic acid methyl ester -

Specification

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
IUPAC Name methyl 5-methylhex-4-enoate
Standard InChI InChI=1S/C8H14O2/c1-7(2)5-4-6-8(9)10-3/h5H,4,6H2,1-3H3
Standard InChI Key NRJSHTINJMCKTR-UHFFFAOYSA-N
Canonical SMILES CC(=CCCC(=O)OC)C

Introduction

Structural and Molecular Characteristics

Chemical Identity

5-Methyl-4-hexenoic acid methyl ester is systematically named methyl 5-methylhex-4-enoate . Its IUPAC name reflects the ester functional group at the terminal carboxyl and the unsaturated backbone. The SMILES notation CC(=CCCC(=O)OC)C\text{CC(=CCCC(=O)OC)C} and InChIKey NRJSHTINJMCKTR-UHFFFAOYSA-N encode its structural uniqueness.

Molecular Geometry

The compound’s 3D conformation reveals a planar geometry around the double bond (C4–C5), with the methyl group (C5) inducing steric effects that influence reactivity. Computational models from PubChem highlight a cis configuration at the double bond, though isomerization under specific conditions is possible .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC8H14O2\text{C}_8\text{H}_{14}\text{O}_2
Molecular Weight142.20 g/mol
Boiling Point70°C at 30 hPa
Density0.92 g/cm³ (estimated)

Synthesis and Production

Industrial Synthesis

The most efficient method involves the condensation of trimethyl orthoacetate (1 mol) and 2-methyl-3-buten-2-ol (1 mol) catalyzed by propionic acid (0.2 mol) at 125°C for 12 hours . This one-pot reaction achieves a 98% yield, with purification via successive washes (water, saturated NaHCO3\text{NaHCO}_3, brine) and vacuum distillation .

Reaction Mechanism

The process follows a Fischer esterification pathway, where the orthoacetate acts as both a solvent and reactant. Protonation of the hydroxyl group in 2-methyl-3-buten-2-ol facilitates nucleophilic attack by the orthoacetate, followed by elimination of methanol and rearrangement to form the ester .

Table 2: Optimal Reaction Conditions

ParameterValue
Temperature125°C
Time12 hours
CatalystPropionic acid
PressureAmbient (reflux)
Yield98%

Chemical Reactivity and Derivatives

Functional Group Transformations

The α,β-unsaturated ester moiety enables Michael additions and Diels-Alder reactions. Hydrogenation of the double bond yields the saturated analog, 5-methylhexanoic acid methyl ester, a precursor in fragrance synthesis .

Industrial Derivatives

  • Ethyl Ester Analog: Ethyl 5-methyl-4-hexenoate (CAS 42272-93-5) shares similar reactivity but offers altered volatility for specific applications .

  • Pheromone Synthesis: Isomerization to 2-isopropylidene-5-methyl-4-hexenoic acid ester is critical in producing the sex pheromone of the Japanese mealybug (Planococcus kraunhiae) .

Applications in Research and Industry

Agrochemical Uses

The compound’s role in synthesizing insect pheromones underscores its importance in integrated pest management. The Japanese mealybug pheromone, 2-isopropylidene-5-methyl-4-hexenyl butyrate, is produced via reduction and butyrylation of the ester .

Future Research Directions

Catalytic Innovations

Exploring enantioselective catalysts for asymmetric hydrogenation could yield chiral intermediates for pharmaceuticals.

Green Chemistry Approaches

Replacing propionic acid with biocatalysts (e.g., lipases) may enhance synthesis sustainability .

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